molecular formula C14H16O4 B063132 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione CAS No. 190064-28-9

5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione

Cat. No. B063132
M. Wt: 248.27 g/mol
InChI Key: IRKIDJHFWYGNFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexane-1,3-dione derivatives, including 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione, often involves reactions that utilize the active methylene moiety and the reactive dicarbonyl groups present in the cyclohexane-1,3-dione structure. These derivatives serve as key intermediates in the preparation of six-membered oxygen heterocycles significant in the synthesis of various bioactive molecules (Sharma, Kumar, & Das, 2020).

Molecular Structure Analysis

The molecular structure of cyclohexane-1,3-dione derivatives reveals significant flexibility and reactivity, primarily due to the presence of the active methylene group and dicarbonyl functionality. This structural feature facilitates the synthesis of a wide range of heterocyclic compounds by enabling various intramolecular and intermolecular bonding patterns, which are crucial for creating complex natural products and bioactive molecules (Sharma, Kumar, & Das, 2021).

Chemical Reactions and Properties

Cyclohexane-1,3-dione and its derivatives participate in diverse chemical reactions, forming various heterocycles and natural product derivatives. These reactions often exploit the compound's active methylene and dicarbonyl groups, enabling the construction of six-membered oxygen heterocycles, among other structures. Such versatility highlights the compound's utility in synthesizing bioactive molecules with properties such as antiviral, antibacterial, and anticancer activities (Sharma, Kumar, & Das, 2020).

Scientific Research Applications

  • Synthesis of Oxygen-Containing Heterocycles :

    • Cyclohexane-1,3-dione derivatives, including 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione, are used to synthesize six-membered oxygen heterocycles. These heterocycles are intermediates for creating natural products and bioactive molecules with anti-viral, anti-bacterial, analgesic, antimalarial, anti-inflammatory, anti-allergic, anti-tumor, and anti-cancer activities (Sharma, Kumar, & Das, 2020).
  • Precursor for Bioactive Molecules :

    • Cyclohexane-1,3-dione derivatives serve as precursors for a variety of bioactive molecules, including heterocycles and natural products, showing diverse biological activities such as herbicidal, pesticidal, anti-bacterial, anti-inflammatory, anti-tumor, analgesic, anti-convulsant, anti-viral, anti-plasmodial, anti-malarial, anti-allergic, and anti-cancer effects (Sharma, Kumar, & Das, 2021).
  • Michael Adducts in Synthesis :

    • The compound is involved in Michael additions to nitro-olefins, leading to the preparation of unique butenolide derivatives with 2-hydroxyimino-substituents, which are significant in various chemical synthesis processes (Ansell, Moore, & Nielsen, 1971).
  • Fluorinated Derivatives Synthesis :

    • The reaction of fluorinated benzoyl derivatives of cyclohexane-1,3-dione with amines forms exocyclic enamine derivatives, which are important in the synthesis of various organic compounds (Khlebnikova, Isakova, & Lakhvich, 2011).
  • Antimicrobial and Breast Cancer Activity :

    • Cyclohexane-1,3-dione derivatives synthesized through Michael addition reaction have shown significant in silico and in vitro antimicrobial and breast cancer activities (Chinnamanayakar et al., 2019).
  • Use in Propellant Stabilization :

    • Cyclohexane-1,3-dione derivatives, such as 5-Phenyl-cyclohexane-1,3-dione-4-carboxanilide, have been used as stabilizers for double-base propellants in the defense industry, demonstrating effective stability under high-temperature conditions (Soliman & El-damaty, 1984).

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-17-13-4-3-9(7-14(13)18-2)10-5-11(15)8-12(16)6-10/h3-4,7,10H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKIDJHFWYGNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)CC(=O)C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357552
Record name 5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione

CAS RN

190064-28-9
Record name 5-(3,4-Dimethoxyphenyl)-1,3-cyclohexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190064-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10% Aqueous solution of potassium hydroxide (760 ml) was added to ethyl 2-(3,4-dimethoxyphenyl)-4,6-dioxocyclohexane carboxylate (122 g), and the mixture was refluxed for 3.5 hours. After cooling the reaction solution on ice, it was adjusted to pH1 with concentrated hydrochloric acid, and stirred at 50° C. for an hour. After allowing the reaction solution to cool, the deposited crystals were filtered by suction and washed with purified water and isopropyl ether to give 85.8 g of 5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione (90.5%).
[Compound]
Name
Aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 2-(3,4-dimethoxyphenyl)-4,6-dioxocyclohexane carboxylate
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
760 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Kaya, E Basar, F Colak - Medicinal Chemistry Research, 2011 - Springer
The bisoctahydroxanthen-1,8-dione derivatives were synthesized effectively via p-dodecylbenzene sulfonic acid the catalysed cyclocondensation of cyclic 1,3-dicarbonyl compounds …
Number of citations: 30 link.springer.com
AM Malla, M Parveen, F Ahmad, S Azaz, M Alam - RSC Advances, 2015 - pubs.rsc.org
The present study reports a facile and green approach for the synthesis of thiazolidine/oxazolidine derivatives 4(a–u) in excellent yields (92–98%) with high purity. The protocol involves …
Number of citations: 23 pubs.rsc.org

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